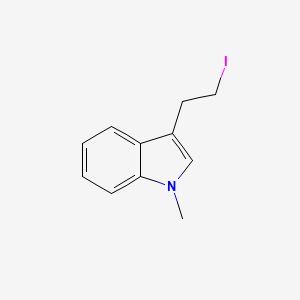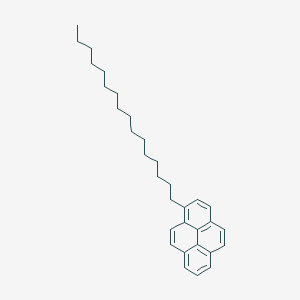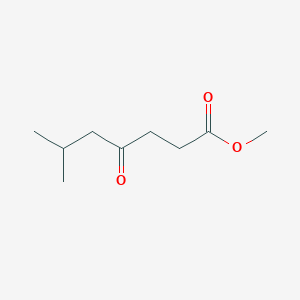
Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL- is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an alanine moiety linked to an indole structure, which is further substituted with a 4-chlorobenzoyl group and a methoxy group. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL- typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then subjected to further functionalization to introduce the 4-chlorobenzoyl and methoxy groups.
The alanine moiety is introduced through an acylation reaction, where the indole derivative is reacted with alanine in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as column chromatography and recrystallization. Additionally, industrial-scale synthesis may employ continuous flow reactors to ensure consistent reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL- involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The 4-chlorobenzoyl group may enhance the compound’s binding affinity to certain proteins, while the methoxy group can influence its solubility and bioavailability. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorobenzoyl)-β-alanine: Shares the 4-chlorobenzoyl group but lacks the indole core.
β-Alanine, N-(4-chlorobenzoyl)-, decyl ester: Contains a similar structure with a decyl ester group instead of the indole core.
N-(4-Chlorobenzoyl)-5-methoxyindole: Similar indole structure but without the alanine moiety.
Uniqueness
Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL- is unique due to its combination of an indole core with an alanine moiety and specific substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
76812-17-4 |
|---|---|
Formule moléculaire |
C22H21ClN2O5 |
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
(2S)-2-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C22H21ClN2O5/c1-12(22(28)29)24-20(26)11-17-13(2)25(19-9-8-16(30-3)10-18(17)19)21(27)14-4-6-15(23)7-5-14/h4-10,12H,11H2,1-3H3,(H,24,26)(H,28,29)/t12-/m0/s1 |
Clé InChI |
PJIGIAQJUYJHBG-LBPRGKRZSA-N |
SMILES isomérique |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@@H](C)C(=O)O |
SMILES canonique |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)

![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)


silane](/img/structure/B14431490.png)

![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)


